(2-(Trifluoromethyl)quinolin-4-yl)methanamine
Overview
Description
(2-(Trifluoromethyl)quinolin-4-yl)methanamine is an organic compound with the molecular formula C11H9F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group at the 2-position and the methanamine group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanamine typically involves the reaction of (2-aminoquinolin-4-yl)carbaldehyde with trifluoromethanesulfonic acid. This reaction proceeds through the formation of an intermediate carbamic acid, which undergoes a condensation reaction to yield the target compound . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)quinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include a variety of quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-(Trifluoromethyl)quinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in the development of new drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with unique properties
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)quinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active sites of these enzymes, the compound can modulate their activity, leading to various biological effects such as apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Another trifluoromethyl-substituted amine with similar chemical properties but different biological activities.
(2-(Trifluoromethyl)quinolin-4-yl)methanol: A closely related compound with a hydroxyl group instead of a methanamine group, used in different synthetic applications
Uniqueness
The unique combination of the trifluoromethyl and methanamine groups in (2-(Trifluoromethyl)quinolin-4-yl)methanamine imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGBSMTUJQKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265551 | |
Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-60-7 | |
Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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